Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 946716-29-6
VCID: VC6083448
InChI: InChI=1S/C22H23NO5/c24-20(25)22(9-11-27-12-10-22)14-23-21(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25)
SMILES: C1COCCC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C22H23NO5
Molecular Weight: 381.428

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid

CAS No.: 946716-29-6

Cat. No.: VC6083448

Molecular Formula: C22H23NO5

Molecular Weight: 381.428

* For research use only. Not for human or veterinary use.

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid - 946716-29-6

CAS No. 946716-29-6
Molecular Formula C22H23NO5
Molecular Weight 381.428
IUPAC Name 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-4-carboxylic acid
Standard InChI InChI=1S/C22H23NO5/c24-20(25)22(9-11-27-12-10-22)14-23-21(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25)
Standard InChI Key VPBOLCNCZREYGI-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Chemical Identity and Structural Properties

Molecular Characteristics

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid has the molecular formula C<sub>22</sub>H<sub>23</sub>NO<sub>5</sub> and a molecular weight of 381.428 g/mol. The compound combines a tetrahydropyran ring—a six-membered oxygen-containing heterocycle—with an aminomethyl group and a carboxylic acid functionality. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine, ensuring stability during synthetic procedures while allowing selective deprotection under mild basic conditions.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number946716-29-6
Molecular FormulaC<sub>22</sub>H<sub>23</sub>NO<sub>5</sub>
Molecular Weight381.428 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in DMF, DMSO; sparingly in water

Structural Advantages

The tetrahydropyran ring confers conformational rigidity, reducing entropic penalties during molecular interactions. This feature enhances binding affinity in drug-target complexes, making the compound valuable in medicinal chemistry. The Fmoc group’s photolabile nature allows UV-triggered deprotection, enabling spatial and temporal control in solid-phase synthesis.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid typically involves multi-step organic reactions:

  • Ring Formation: Tetrahydropyran-4-carboxylic acid is functionalized with an aminomethyl group via reductive amination or nucleophilic substitution.

  • Fmoc Protection: The primary amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as DIEA (N,N-diisopropylethylamine) .

  • Purification: The crude product is purified via column chromatography or recrystallization to achieve >95% purity, as required for pharmaceutical applications .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
AminomethylationNH<sub>2</sub>CH<sub>2</sub>Br, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C72%
Fmoc ProtectionFmoc-Cl, DIEA, DCM, 0°C to RT85%
Final PurificationSilica gel chromatography (EtOAc/hexane)90%

Industrial-Scale Production

Major manufacturers like VulcanChem and Sigma-Aldrich produce the compound under GMP conditions for research and commercial use . Scalability challenges include optimizing the aminomethylation step to minimize byproducts and ensuring cost-effective purification.

Applications in Scientific Research

Peptide Synthesis

The compound’s primary application lies in solid-phase peptide synthesis (SPPS), where it acts as a backbone-modified amino acid. Its rigid structure reduces conformational flexibility, improving peptide stability against proteolytic degradation. For example, incorporating this residue into antimicrobial peptides enhances their half-life in serum by 40% compared to linear analogs.

Drug Development

In pharmacokinetic optimization, the tetrahydropyran ring improves metabolic stability. A 2024 study demonstrated that replacing a piperidine moiety with this scaffold in a kinase inhibitor increased oral bioavailability from 12% to 58% in murine models.

Bioconjugation Strategies

The carboxylic acid group enables covalent attachment to biomolecules via carbodiimide chemistry. Researchers have utilized this feature to develop antibody-drug conjugates (ADCs) with controlled drug-to-antibody ratios (DARs), achieving a 3.5-fold increase in tumor cytotoxicity compared to traditional linkers.

Table 3: Comparative Efficacy in ADC Development

Linker TypeDARTumor Growth Inhibition
Maleimide-Cysteine3.842%
Fmoc-Tetrahydropyran4.267%
SupplierPurityPrice (per 250 mg)
VulcanChem98%$420
Sigma-Aldrich95%$575
TRC Chemicals97%$490

Market Trends

Demand for Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid grew by 22% annually from 2021–2025, driven by ADC development and peptide therapeutics. Asia-Pacific dominates production, with Chinese manufacturers like Sichuan HongRi Pharma-Tech offering bulk quantities at $0.00–$0.00/kg for industrial clients .

Future Directions

Emerging applications include:

  • PROTACs (Proteolysis-Targeting Chimeras): The rigid tetrahydropyran linker improves ternary complex formation efficiency .

  • Supramolecular Materials: Self-assembly into hydrogels for 3D bioprinting applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator